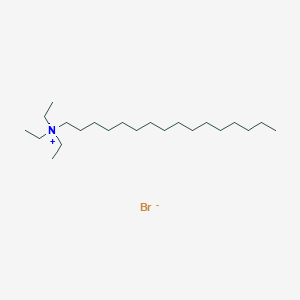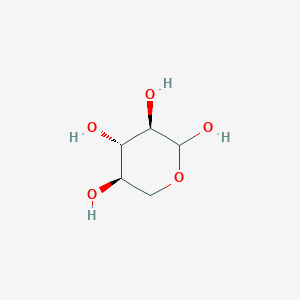
Lead selenide
Overview
Description
Lead selenide (PbSe) is a semiconductor material that forms cubic crystals similar to the structure of NaCl . It performs efficiently at low temperatures, without the need for cooling . It naturally occurs in the mineral clausthalite and can be formed by a direct reaction between lead and selenium . It is used in the manufacture of infrared detectors for thermal imaging .
Synthesis Analysis
Lead Selenide (PbSe) quantum dots with absorption in the NIR region are synthesized in a non-coordinating solvent, octadecene by organometallic synthesis procedure . The high-resolution transmission electron microscopy (HRTEM) analysis demonstrated the spherical shape and monodispersed nature of PbSe Quantum dots . Another method of synthesis is through biosynthesis using marine Aspergillus terreus .
Molecular Structure Analysis
Lead selenide has a cubic rock salt crystal structure . This structure undergoes transition at high pressures to an orthorhombic structure . The existence of the PbSe is confirmed from the XPS analysis .
Chemical Reactions Analysis
An approach is proposed to reduce the stability of the cubic phase of lead selenide by thermal oxidation with atmospheric oxygen and its transformation into an ordered monoclinic phase of lead selenite . An estimated thermodynamic analysis of the course of possible chemical reactions of lead selenide oxidation with oxygen is carried out .
Physical And Chemical Properties Analysis
The structural, morphological, and electrochemical properties of as-deposited thin films were examined using characterization techniques such as X-ray diffraction spectroscopy (XRD), field-emission scanning electron microscopy (FE-SEM), X-ray photoelectron spectroscopy (XPS), cyclic voltammetry (CV), galvanostatic charge–discharge and electrochemical impedance spectroscopy . XRD reveals the formation of rock salt phase cubic structured PbSe .
Scientific Research Applications
Infrared Imaging
Lead Selenide has unique photoconductive sensitivity to the mid-wave infrared (MWIR) spectrum . It has endured primarily due to its high IR responsivity at room temperature (uncooled), large-area application space, and low-cost fabrication . This makes it a great material for infrared imaging applications.
Quantum Dots Synthesis
PbSe can be used in the synthesis of quantum dots . These quantum dots have applications in various fields such as bio-imaging, solar cells, and quantum computing.
Bandgap Tuning
The large nominal Bohr exciton radius of PbSe allows bandgap tuning from 0.27 eV to as far as 2.0 eV by manipulation of grain size and morphology . This property is useful in the development of various electronic and optoelectronic devices.
Mid-Infrared Photodetection
Polycrystalline lead selenide material that is processed after a sensitization technology offers the additional physical effects of carrier recombination suppression and carrier transport manipulation, making it sufficiently sensitive to mid-infrared radiation at room temperature . This makes it a suitable material for uncooled mid-infrared photodetection.
Integration with CMOS Technology
PbSe shows huge potential to compound with other materials or structures, such as the metasurface for novel optoelectronic devices and more marvelous properties . It can be integrated with existing electronic platforms such as complementary metal–oxide–semiconductor (CMOS) technology and multi-pixel readout electronics .
Thermoelectrics
Devices combining one n-type and one p-type semiconductor are used in many high-tech applications, including thermoelectrics, which can convert heat into electricity . PbSe, being a narrow bandgap semiconductor material, can be used in such applications.
Safety And Hazards
Future Directions
Lead selenide-based uncooled mid-infrared (MIR) detectors have been hindered by the nonuniformity of wafer-level films prepared by the conventional chemical bath deposition (CBD) method . The vapor phase deposition (VPD) method opens up a new avenue to the industrialization of uncooled lead-salt MIR detectors .
properties
IUPAC Name |
selanylidenelead | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Pb.Se | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGYFMLJDMAMTAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Se]=[Pb] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
PbSe | |
| Record name | Lead(II) selenide | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Lead(II)_selenide | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301315497 | |
| Record name | Clausthalite (PbSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Gray lumps; [Alfa Aesar MSDS] | |
| Record name | Lead(II) selenide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2530 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Lead selenide | |
CAS RN |
12069-00-0, 1314-90-5 | |
| Record name | Lead selenide (PbSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12069-00-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Clausthalite (PbSe) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1314-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lead selenide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012069000 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lead selenide (PbSe) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Clausthalite (PbSe) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301315497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lead selenide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.906 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1,1':3',1''-Terphenyl]-4,4''-dicarboxylic acid](/img/structure/B76696.png)


![9,10-Anthracenedione, 1-amino-4-hydroxy-2-[(6-hydroxyhexyl)oxy]-](/img/structure/B76703.png)








![1-[(6-Methylbenzothiazol-2-YL)azo]-2-naphthol](/img/structure/B76726.png)
